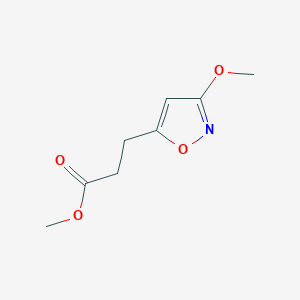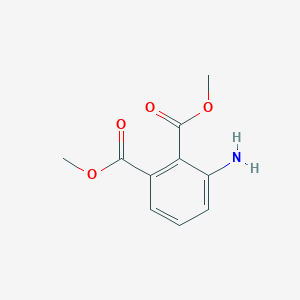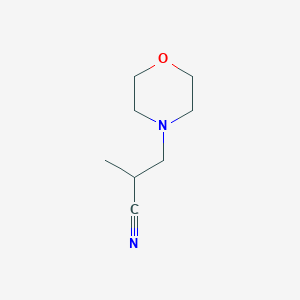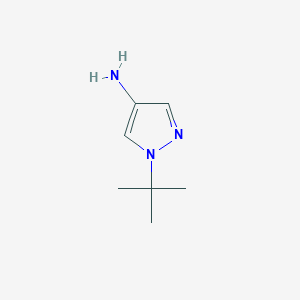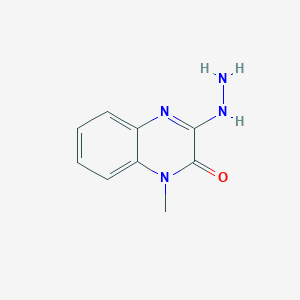
3-Hydrazino-1-methyl-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazino-1-methyl-2(1H)-quinoxalinone: is a heterocyclic compound that features a quinoxalinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the hydrazino group at the third position and the methyl group at the first position of the quinoxalinone ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone typically involves the following steps:
Formation of the Quinoxalinone Core:
Introduction of the Hydrazino Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydrazino group in 3-Hydrazino-1-methyl-2(1H)-quinoxalinone can undergo oxidation to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which may further react to form various substituted quinoxalinones.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted quinoxalinones.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents due to their ability to inhibit the growth of various pathogens.
Anticancer Agents: Research has indicated that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives involves interactions with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.
DNA Intercalation: Certain derivatives may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
5-Chloro-3-hydrazino-1-methyl-2(1H)-pyrazinone: This compound shares a similar hydrazino group but differs in the core structure and substitution pattern.
Uniqueness:
Structural Features: The unique combination of the quinoxalinone core with the hydrazino and methyl groups at specific positions imparts distinct chemical and biological properties to 3-Hydrazino-1-methyl-2(1H)-quinoxalinone.
Reactivity: The presence of the hydrazino group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-hydrazinyl-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(12-10)9(13)14/h2-5H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFPXYFPJKUDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541980 |
Source


|
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31595-64-9 |
Source


|
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

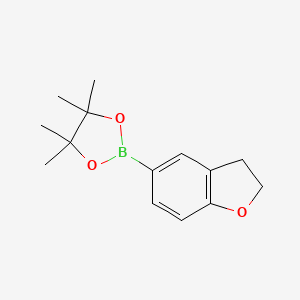

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

